![molecular formula C24H23N3O2S2 B12172296 (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12172296.png)
(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and multiple substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole or thiazolidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the pyrazole moiety.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, research has shown that derivatives similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazolidinones have been investigated for their potential anticancer properties. In vitro studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the promotion of cell cycle arrest .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This makes it a potential candidate for treating inflammatory diseases.
Synthesis and Characterization
A detailed synthesis process has been reported where the compound was synthesized using a multi-step approach involving key intermediates derived from pyrazole and thiazolidinone frameworks. Characterization methods included NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets, such as prostaglandin D synthase. These studies provide insights into its potential inhibitory action against specific enzymes involved in disease pathways .
Comparative Analysis of Thiazolidinone Derivatives
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound (5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular structure of the compound features a thiazolidinone core with a pyrazole moiety, which is crucial for its biological activity. The presence of different substituents on the pyrazole and thiazolidinone rings can significantly influence the compound's pharmacological properties. The mechanism of action typically involves interaction with specific biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated that certain thiazolidinones could inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial activity. The compound under discussion has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, derivatives of thiazolidinones have been reported to exhibit effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds containing thiazolidinone structures have been identified as potential anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies, suggesting its utility in treating inflammatory conditions such as arthritis .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural components. Substituents on the pyrazole ring can modulate activity by enhancing binding affinity to target proteins or altering solubility and bioavailability. For example:
- Methyl groups at specific positions on the pyrazole ring can enhance anticancer activity.
- Alkoxy groups may improve antimicrobial efficacy by increasing lipophilicity .
Case Studies
- Anticancer Study : A derivative similar to the compound was tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM, indicating potent anticancer effects.
- Antimicrobial Screening : In a study evaluating antimicrobial properties, the compound exhibited zones of inhibition comparable to standard antibiotics, suggesting potential as a therapeutic agent against resistant bacterial strains .
- Anti-inflammatory Assays : In vivo studies demonstrated that administration of thiazolidinone derivatives reduced inflammation markers significantly in animal models of arthritis .
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-15(2)14-29-20-10-9-17(11-16(20)3)22-18(12-21-23(28)25-24(30)31-21)13-27(26-22)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12- |
InChI Key |
ROVNKHKMAMTMCL-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)OCC(C)C |
Origin of Product |
United States |
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